![molecular formula C16H19N5O B5635330 (1S*,5R*)-3-(2-pyrimidinyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635330.png)
(1S*,5R*)-3-(2-pyrimidinyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, like 1,4-diazabicyclo[3.2.2]nonanes, involves complex organic reactions, highlighting the structural diversity and chemical properties that make them potential candidates for cognitive deficit treatments. For example, O’Donnell et al. (2010) discussed the synthesis and SAR (structure-activity relationship) development of CP-810,123, a novel alpha 7 nicotinic acetylcholine receptor agonist, which is structurally similar to the requested compound and has shown potential in treating cognitive deficits associated with psychiatric or neurological conditions (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonanes plays a crucial role in their activity as nAChR agonists. The structural configuration, especially the presence of specific functional groups and their position within the bicyclic framework, significantly influences their interaction with biological targets. The 3,7-diazabicyclo[3.3.1]nonane scaffold, as discussed by Eibl et al. (2013), shows how different hydrogen bond acceptor systems affect their affinity and selectivity for nAChR subtypes, demonstrating the importance of molecular structure in biological activity (Eibl et al., 2013).
Chemical Reactions and Properties
Diazabicyclo[3.2.2]nonanes undergo various chemical reactions, which are essential for their synthesis and modification. For instance, Taylor et al. (2010) explored the Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene as a nucleophilic catalyst, demonstrating the types of reactions these compounds can participate in and how they can be modified for different biological activities (Taylor et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of diazabicyclo nonanes significantly affect their pharmacological profile, including bioavailability and brain penetration. These properties are essential for the development of effective therapeutic agents.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and photostability, influence the compound's interaction with biological targets and its overall pharmacokinetic profile. Understanding these properties is crucial for the design and development of new drugs.
References
- (O’Donnell et al., 2010): Discusses the discovery and development of a novel alpha 7 nicotinic acetylcholine receptor agonist.
- (Eibl et al., 2013): Explores the influence of different hydrogen bond acceptor systems on the 3,7-diazabicyclo[3.3.1]nonane scaffold.
- (Taylor et al., 2010): Investigates the Friedel-Crafts acylation using a related diazabicyclo compound as a nucleophilic catalyst.
properties
IUPAC Name |
[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(1H-pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-15(14-3-1-6-17-14)21-10-12-4-5-13(21)11-20(9-12)16-18-7-2-8-19-16/h1-3,6-8,12-13,17H,4-5,9-11H2/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWMNBYPBJMCFV-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC=CN3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=CN3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(2-pyrimidinyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.